3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal
CAS No.:
Cat. No.: VC18246864
Molecular Formula: C10H7F3O2
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3O2 |
|---|---|
| Molecular Weight | 216.16 g/mol |
| IUPAC Name | 3-oxo-3-[2-(trifluoromethyl)phenyl]propanal |
| Standard InChI | InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2 |
| Standard InChI Key | VQCWUZXLYQOVDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F |
Introduction
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is an organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is linked to a propanal backbone. The trifluoromethyl group enhances the compound's lipophilicity, contributing to its ability to penetrate biological membranes effectively.
Key Features:
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Molecular Formula: The molecular formula of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is often reported as C10H7F3O2, with a molecular weight of approximately 216.16 g/mol .
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Chemical Structure: The compound features a propanal backbone with a trifluoromethyl-substituted phenyl group at the second position, and a carbonyl group (C=O) located at the third carbon of the propanal chain.
Synthesis of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanal group. This can involve the use of Grignard reagents followed by oxidation to obtain the desired product. In industrial settings, large-scale batch reactions using automated reactors are employed, incorporating purification steps like distillation or recrystallization to achieve high purity.
Synthesis Steps:
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Starting Materials: 2-(Trifluoromethyl)benzaldehyde is a common starting material.
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Reaction Conditions: Use of Grignard reagents (e.g., methylmagnesium bromide) followed by oxidation.
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Purification Methods: Distillation or recrystallization.
Chemical Reactions:
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Nucleophilic Addition: Common for aldehydes, involving the addition of nucleophiles to the carbonyl group.
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Aldol Condensation: Reaction with other aldehydes or ketones to form β-hydroxy compounds.
Biological Activity and Applications
The trifluoromethyl group in 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal enhances its lipophilicity, allowing it to interact effectively with biological targets. This property influences its binding affinity to enzymes or receptors, potentially modulating their activity. Studies suggest that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Potential Applications:
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Pharmaceuticals: As an intermediate in the synthesis of drugs due to its unique properties.
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Agrochemicals: Potential use in developing novel pesticides or herbicides.
Research Findings and Future Directions
Interaction studies involving 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal focus on its binding interactions with enzymes and receptors. The mechanism of action includes specific binding to active sites on target enzymes, inhibiting their catalytic activity. Additionally, it may modulate gene expression by interacting with transcription factors involved in regulating immune responses and inflammation.
Future Research:
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Mechanistic Studies: Further investigation into the precise mechanisms of enzyme inhibition and gene expression modulation.
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Derivative Synthesis: Exploration of derivatives with enhanced biological activity.
Comparison Table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal | C10H7F3O2 | Trifluoromethyl group, aldehyde functionality |
| 3-(2-(Trifluoromethyl)phenyl)propanal | - | Simpler structure, lacks the oxo group |
| 2-(Trifluoromethyl)benzaldehyde | - | Aldehyde derivative, lacks propanal backbone |
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